1-(2-fluorobenzyl)-1H-indole-2,3-dione
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Overview
Description
1-(2-Fluorobenzyl)-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a fluorobenzyl group attached to the indole core, which can influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 1-(2-fluorobenzyl)-1H-indole-2,3-dione is the enzyme Phosphoenolpyruvate carboxykinase, cytosolic [GTP] . This enzyme plays a crucial role in the process of gluconeogenesis, which is the production of glucose from non-carbohydrate sources.
Mode of Action
This interaction is thought to be enhanced in the presence of nitric oxide .
Biochemical Pathways
The compound’s interaction with its target enzyme affects the gluconeogenesis pathway . This pathway is critical for maintaining glucose levels in the body, particularly during periods of fasting. By influencing this pathway, this compound could potentially impact glucose metabolism.
Pharmacokinetics
Similar compounds have been shown to have high oral bioavailability and dose-proportional pharmacokinetics . These compounds are also known to be metabolized primarily by glucuronidation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of nitric oxide can enhance the compound’s interaction with its target enzyme . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-1H-indole-2,3-dione typically involves the coupling of an indole derivative with a fluorobenzyl halide. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the indole and the fluorobenzyl group . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorobenzyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form different quinone derivatives.
Reduction: The carbonyl groups in the indole-2,3-dione can be reduced to form corresponding alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Fluorobenzyl)-1H-indole-2,3-dione has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their antiviral, anticancer, and antimicrobial activities.
Medicine: This compound has potential therapeutic applications in the treatment of diseases such as cancer and viral infections.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
- 1-(4-Chlorobenzyl)-1H-indole-2,3-dione
- 1-(4-Methylbenzyl)-1H-indole-2,3-dione
- 1-(4-Methoxybenzyl)-1H-indole-2,3-dione
Comparison: 1-(2-Fluorobenzyl)-1H-indole-2,3-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, potentially leading to improved pharmacokinetic properties compared to its analogs .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-12-7-3-1-5-10(12)9-17-13-8-4-2-6-11(13)14(18)15(17)19/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPOKHJZWPDLNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)C2=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366829 |
Source
|
Record name | 1-(2-fluorobenzyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346640-52-6 |
Source
|
Record name | 1-(2-fluorobenzyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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